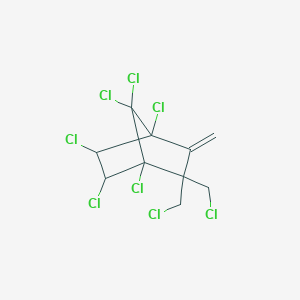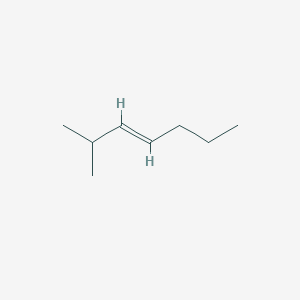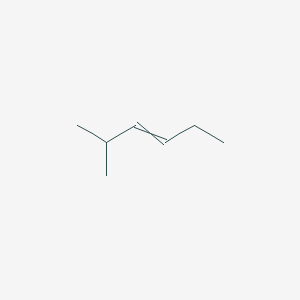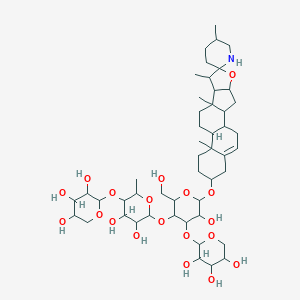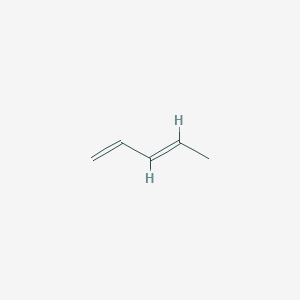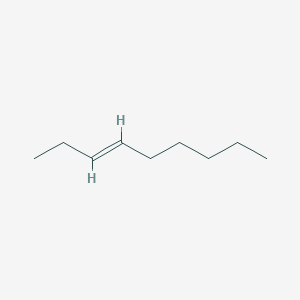
2-Acetyloxepan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyloxepan-3-one is a cyclic organic compound with a molecular formula of C8H12O2. It is also known as 3-Oxepanone, 2-acetyl- or 2-Acetyl-3-oxepanone. This compound is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 2-Acetyloxepan-3-one is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and fungi by disrupting their cell membrane. This is achieved by the interaction between the acetyl group of 2-Acetyloxepan-3-one and the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
2-Acetyloxepan-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, it has been found to have low toxicity towards human cells, making it a promising candidate for the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of using 2-Acetyloxepan-3-one in lab experiments is its high yield and purity. Moreover, the compound is relatively easy to synthesize and can be obtained from commercially available starting materials. However, one of the limitations of using 2-Acetyloxepan-3-one is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 2-Acetyloxepan-3-one. One of the possible directions is to investigate its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Moreover, the synthesis of new derivatives of 2-Acetyloxepan-3-one with improved properties and activities can also be a promising direction for future research.
Conclusion:
In conclusion, 2-Acetyloxepan-3-one is a cyclic organic compound with a wide range of potential applications in scientific research. It can be synthesized through various methods and has been found to exhibit antibacterial and antifungal activities. Moreover, it has low toxicity towards human cells, making it a promising candidate for the development of new drugs. Further research on the compound can lead to the development of new drugs and the synthesis of new derivatives with improved properties and activities.
合成方法
2-Acetyloxepan-3-one can be synthesized through various methods. One of the most common methods is the reaction of 3-hydroxyhexan-2-one with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 3-chlorohexan-2-one with sodium acetate in acetic acid. The yield of 2-Acetyloxepan-3-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
科学研究应用
2-Acetyloxepan-3-one has a wide range of potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds, such as lactones and esters. It can also be used as a chiral auxiliary in asymmetric synthesis. Moreover, 2-Acetyloxepan-3-one has been found to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new drugs.
属性
CAS 编号 |
128372-38-3 |
|---|---|
产品名称 |
2-Acetyloxepan-3-one |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
2-acetyloxepan-3-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-7(10)4-2-3-5-11-8/h8H,2-5H2,1H3 |
InChI 键 |
MNLLWAQVTJZADK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)CCCCO1 |
规范 SMILES |
CC(=O)C1C(=O)CCCCO1 |
同义词 |
3-Oxepanone, 2-acetyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



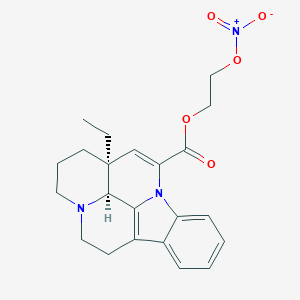
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
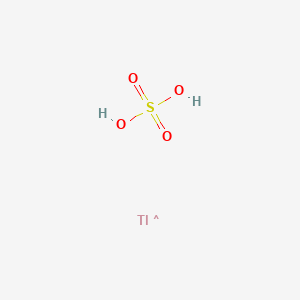
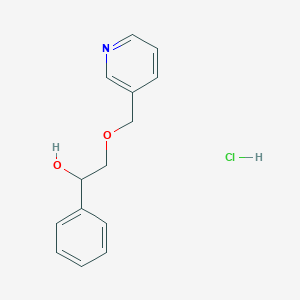
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
